molecular formula C11H23NO B3393800 N-pentylhexanamide CAS No. 5129-75-9

N-pentylhexanamide

Cat. No. B3393800
Key on ui cas rn: 5129-75-9
M. Wt: 185.31 g/mol
InChI Key: SYXMMWUINGKUMY-UHFFFAOYSA-N
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Patent
US05481001

Procedure details

275 g of caproyl chloride are added dropwise within 30 minutes to a solution of 500 ml of n-pentylamine in 1.41 of methylene chloride while cooling with ice and stirring. After standing at room temperature for 4 hours the reaction solution is washed in succession with 11 of 0.1N HCl, 11 of 0.1N NaOH and 1.51 of NaCl solution. The organic phase is concentrated on a rotary evaporator and dried in a high vacuum and gives 370 g of a crystalline mass (98% of theory). M.p. 37° C.
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:9]([NH2:14])[CH2:10][CH2:11][CH2:12][CH3:13]>C(Cl)Cl>[CH2:9]([NH:14][C:1](=[O:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
C(CCCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WASH
Type
WASH
Details
the reaction solution is washed in succession with 11 of 0.1N HCl, 11 of 0.1N NaOH and 1.51 of NaCl solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried in a high vacuum
CUSTOM
Type
CUSTOM
Details
gives 370 g of a crystalline mass (98% of theory)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCC)NC(CCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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